![molecular formula C16H20N2O2S B2918451 1-[(2-Methoxy-1-naphthyl)sulfinyl]-4-methylpiperazine CAS No. 477762-09-7](/img/structure/B2918451.png)

1-[(2-Methoxy-1-naphthyl)sulfinyl]-4-methylpiperazine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

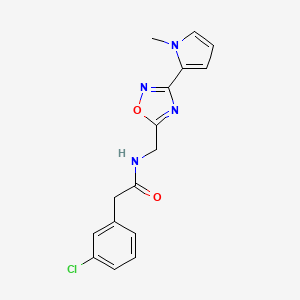

The synthesis of sulfoxides, such as “1-[(2-Methoxy-1-naphthyl)sulfinyl]-4-methylpiperazine”, often involves the use of sulfinate esters . A method for the preparation of allyl sulfoxides by S-allylation of sulfinate esters has been developed, which proceeds through sulfonium intermediates without [3,3]-sigmatropic rearrangement and further Pummerer-type reactions of the resulting allyl sulfoxides .Chemical Reactions Analysis

Sulfoxides, such as “this compound”, have been shown to be highly effective in rhodium-catalyzed asymmetric conjugate addition of arylboronic acids to various unsaturated esters .Wissenschaftliche Forschungsanwendungen

Sigma Receptor Ligands with Agonist Sigma2 Activity

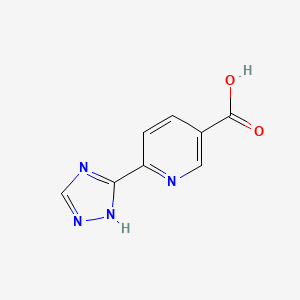

Derivatives related to "1-[(2-Methoxy-1-naphthyl)sulfinyl]-4-methylpiperazine" have been synthesized and tested for their affinity and selectivity towards sigma receptors. These compounds, particularly those with certain alkyl chain lengths and methoxyl group positions, demonstrated high affinities for sigma2 receptors. Some derivatives showed promising selectivity towards sigma1 receptors, indicating potential applications in antineoplastic therapy and PET diagnosis agents (Berardi et al., 2004).

Role of Linker in Ligands for the Serotonin Receptor

Research on derivatives of "this compound" explored the role of linkers between the triazine moiety and an aromatic substituent for the human serotonin 5-HT6 receptor affinity. The introduction of different linkers affected the affinity for 5-HT6R, with some derivatives showing high activity, suggesting their potential as lead structures for further development (Łażewska et al., 2019).

Catalysis and Synthesis

The compound and its derivatives are utilized in catalytic processes and the synthesis of organic molecules. For example, research on oxovanadium(V) complexes with hydrazone ligands derived from related compounds has shown effective catalytic property for sulfoxidation reactions, highlighting their utility in organic synthesis (Wang et al., 2013). Additionally, silica-bonded propylpiperazine-N-sulfamic acid has been used as a recyclable solid acid catalyst for the preparation of various organic compounds, demonstrating the versatility of derivatives in catalysis (Khorami et al., 2014).

Structural Characterization and Synthon Cooperation

Research involving 1-methylpiperazine and aromatic carboxylic acids led to the formation of multi-component hydrogen-bonding salts. These studies provide insights into the hydrogen-bond interactions and crystal structures, showcasing the importance of such derivatives in developing novel supramolecular architectures (Yu et al., 2015).

Wirkmechanismus

Eigenschaften

IUPAC Name |

1-(2-methoxynaphthalen-1-yl)sulfinyl-4-methylpiperazine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H20N2O2S/c1-17-9-11-18(12-10-17)21(19)16-14-6-4-3-5-13(14)7-8-15(16)20-2/h3-8H,9-12H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JZSOUIBBTHZPPB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCN(CC1)S(=O)C2=C(C=CC3=CC=CC=C32)OC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H20N2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

304.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-(2-(4-(2-fluorophenoxy)-[1,4'-bipiperidin]-1'-yl)-2-oxoethyl)pyridazin-3(2H)-one](/img/structure/B2918373.png)

![5-[(2,5-Dimethylphenyl)methyl]-8-(4-ethoxyphenyl)-1-methylpurino[8,9-c][1,2,4]triazole-2,4-dione](/img/structure/B2918374.png)

![3-(3-methylbutyl)-2-{[2-(6-methyl-2,3-dihydro-4H-1,4-benzoxazin-4-yl)-2-oxoethyl]sulfanyl}thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2918378.png)

![2-(2,4-Dimethylphenyl)-4-[(3-methylbenzyl)thio]pyrazolo[1,5-a]pyrazine](/img/structure/B2918379.png)

![4-[[(Z)-3-(1-Benzyl-3-pyridin-3-ylpyrazol-4-yl)-2-cyanoprop-2-enoyl]amino]benzoic acid](/img/structure/B2918380.png)

![Ethyl 4-amino-2-(2-methoxy-2-oxoethyl)-5-methylthieno[2,3-d]pyrimidine-6-carboxylate](/img/structure/B2918383.png)

![5-[1-(3,4-Dimethoxybenzoyl)pyrrolidin-2-yl]-3-(4-fluorophenyl)-1,2,4-oxadiazole](/img/structure/B2918385.png)

![Ethyl 2-[4-[(1-cyclobutylaziridin-2-yl)methoxy]phenyl]-2-methylpropanoate](/img/structure/B2918391.png)